奥罗新 A

描述

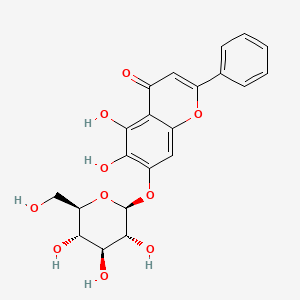

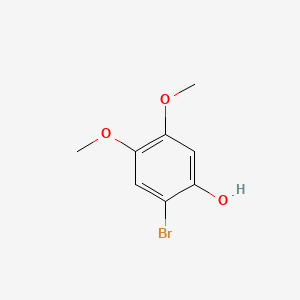

Oroxin A, also known as Baicalein-7-O-Glucoside, is a natural flavonoid glycoside . It is the major component of Oroxylum indicum (L.) Kurz (Bignoniaceae) and has various biological activities .

Synthesis Analysis

A novel environment-friendly method to access bioactive Oroxin A through a one-pot/two-step process from naturally abundant and inexpensive baicalin has been described . This procedure has several advantages including clean, one-pot, synthetic ease, and large-scale feasibility .Molecular Structure Analysis

Oroxin A has a molecular formula of C21H20O10 and a molecular weight of 432.38 . It contains total 54 bond(s); 34 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 primary alcohol(s), 3 .Chemical Reactions Analysis

The chemical synthesis of Oroxin A involves a facile and efficient synthetic strategy. According to the chemical structure of Oroxin A, baicalin has a similar structure which contains a glucuronide moiety at 7-O-position of baicalein, while, Oroxin A is the glucoside of baicalein .Physical And Chemical Properties Analysis

Oroxin A is a solid substance with a molecular formula of C21H20O10 and a molecular weight of 432.38 .科学研究应用

Chronic Disease Modulation

Oroxin A (OA) is a flavonoid derived from plants like Oroxylum indicum and Scutellaria baicalensis . It has shown promise in modulating key signaling pathways involved in chronic diseases. By influencing pathways such as NF-κB, MAPK, ERK1/2, and PTEN/PI3K/Akt, OA impacts crucial signaling molecules like TNF-α, TGF-β, and VEGF, which play significant roles in the molecular mechanisms of chronic diseases .

Glioma Therapy

Research indicates that OA could be a potential therapeutic agent for glioma, a type of brain tumor. Its pharmacological properties may offer new avenues for treatment strategies beyond the current standard of care .

Obesity Management

The obesity epidemic increases the risk of various prolonged and fatal diseases, including cancer. Studies are exploring how OA can be integrated into fundamental science and clinical research to develop better prevention and treatment strategies for obesity .

Lipid Metabolism Regulation

OA has been found to improve disordered lipid metabolism by inhibiting the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are critical in the synthesis of fatty acids and triglycerides. This suggests a potential role for OA in managing conditions like hyperlipidemia .

Respiratory Disease Treatment

Traditionally, OA has been used in the treatment of respiratory diseases such as cough, pharyngitis, whooping cough, and bronchitis. Modern research supports its effectiveness, potentially through the suppression of pyroptosis and the degradation of alveolar surfactant .

Phytochemical Analysis

OA is also significant in the phytochemical analysis of Oroxylum indicum fruits. It serves as a marker to indicate the maturity of the fruits, which is crucial for determining the appropriate harvest time for medicinal and nutritional uses .

Herbal Medicine Composition

In herbal medicine, OA is part of the composition of drinks used for treating aphthous mouth ulcers and thirst. Its presence in various parts of the Oroxylum indicum plant underscores its importance in traditional medicinal practices .

Anti-Inflammatory and Antioxidant Activities

Lastly, OA exhibits anti-inflammatory and antioxidant activities, which are essential for preventing oxidative stress-related damage in cells. These properties make it a valuable compound in the development of treatments for inflammatory diseases .

作用机制

Oroxin A has been found to improve disordered lipid metabolism under non-insulin-resistant conditions. It improves plasma and hepatic lipid profiles, enhances the lipid-lowering action of atorvastatin, and reduces the total triglyceride (TG) level by inhibiting SREBP1 expression and reducing the expression of ACC and FASN in vivo and in vitro. Oroxin A also reduces the total cholesterol (TC) level by inhibiting SREBP2 expression and reducing HMGCR expression in vivo and in vitro. In addition, Oroxin A binds LDLR and increases AMPK phosphorylation .

安全和危害

Oroxin A is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. It should be kept away from drains, water courses, or the soil .

未来方向

Oroxin A has shown potential in improving the lipid profiles of diabetic and insulin-resistant (IR) rats . It has also been found to alleviate myocardial ischemia/reperfusion injury induced inflammation and pyroptosis in vivo and in vitro . Therefore, more research on the efficacy and mechanism of Oroxin A under non-IR conditions is needed .

属性

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKDIRUZHOIOM-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904521 | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oroxin A | |

CAS RN |

57396-78-8 | |

| Record name | Baicalein-7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl [3-(4-aminophenyl)propyl]carbamate](/img/structure/B600159.png)

![7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B600162.png)

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)

![3-Amino-8-benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B600167.png)